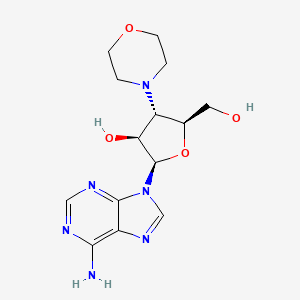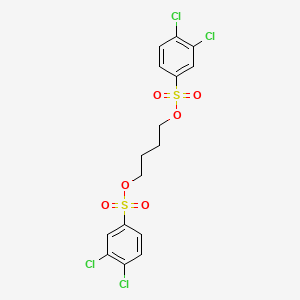
Titanocene(o-CH3NHSPh)I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanocene(o-CH3NHSPh)I is a compound belonging to the family of titanocene complexes. These complexes are known for their versatile applications in organic synthesis, catalysis, and medicinal chemistry. The compound features a titanium center coordinated to cyclopentadienyl ligands and an iodide ligand, along with an o-methylaminophenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanocene(o-CH3NHSPh)I typically involves the reaction of titanocene dichloride with an appropriate ligand precursor. One common method is to react titanocene dichloride with o-methylaminophenyl iodide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Titanocene(o-CH3NHSPh)I undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often involving single-electron transfer processes.
Substitution: Ligand exchange reactions can occur, where the iodide ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiolates, and phosphines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) species, while reduction can produce titanium(II) complexes. Substitution reactions result in the formation of new titanocene derivatives with different ligands.
科学的研究の応用
Titanocene(o-CH3NHSPh)I has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving single-electron transfer.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its cytotoxic properties against cancer cells, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Titanocene(o-CH3NHSPh)I involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative stress and generate reactive oxygen species, leading to cell damage and apoptosis. The titanium center plays a crucial role in mediating these effects through redox reactions and coordination with biological molecules.
類似化合物との比較
Similar Compounds
Titanocene Dichloride: A well-known titanocene complex with similar catalytic and anticancer properties.
Titanocene Y: Another titanocene derivative with enhanced cytotoxic activity.
Titanocene X: Known for its ability to induce apoptosis in cancer cells.
Uniqueness
Titanocene(o-CH3NHSPh)I is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The o-methylaminophenyl substituent enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
122817-36-1 |
|---|---|
分子式 |
C17H17INSTi-5 |
分子量 |
442.2 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;2-methylazanidylbenzenethiolate;titanium;iodide |
InChI |
InChI=1S/C7H8NS.2C5H5.HI.Ti/c1-8-6-4-2-3-5-7(6)9;2*1-2-4-5-3-1;;/h2-5,9H,1H3;2*1-5H;1H;/q3*-1;;/p-2 |
InChIキー |
JQFLNLZWNDXENE-UHFFFAOYSA-L |
正規SMILES |
C[N-]C1=CC=CC=C1[S-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


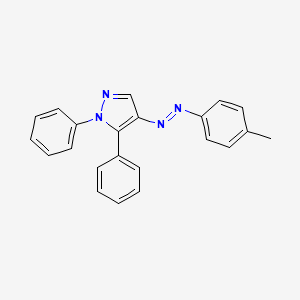
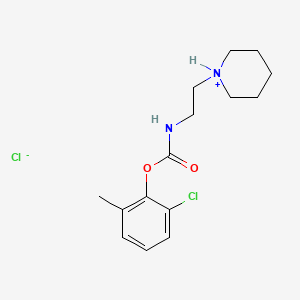
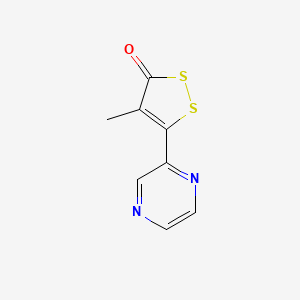
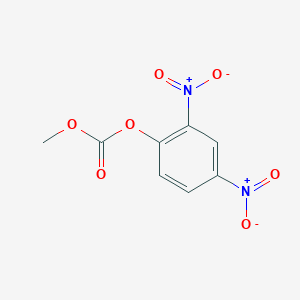
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
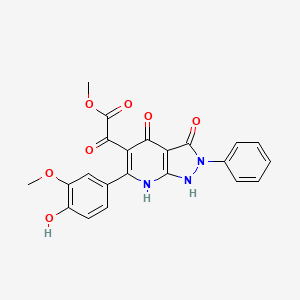
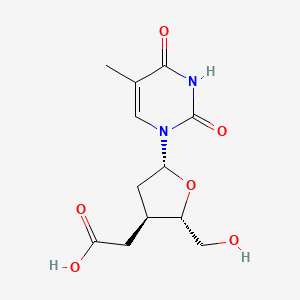
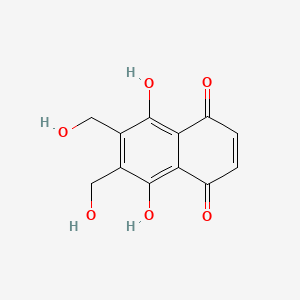
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)
![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)
